molecular formula C13H25NO B13327624 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol

1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol

Katalognummer: B13327624
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: GYBFBHWOZYDAEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is an organic compound with a complex structure that includes a cyclohexanol ring substituted with a 3-methylcyclopentylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol typically involves the reaction of cyclohexanone with 3-methylcyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of the imine intermediate to the desired amine product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form different amine derivatives using reducing agents like LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanol: A simpler analog with a hydroxyl group on the cyclohexane ring.

    3-Methylcyclopentylamine: A related compound with a similar amine group but lacking the cyclohexanol moiety.

    Cyclohexanone: An oxidized form of cyclohexanol with a ketone group.

Uniqueness

1-{[(3-Methylcyclopentyl)amino]methyl}cyclohexan-1-ol is unique due to its combination of a cyclohexanol ring and a 3-methylcyclopentylamino group, which imparts distinct chemical and biological properties not found in simpler analogs.

Eigenschaften

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

1-[[(3-methylcyclopentyl)amino]methyl]cyclohexan-1-ol

InChI

InChI=1S/C13H25NO/c1-11-5-6-12(9-11)14-10-13(15)7-3-2-4-8-13/h11-12,14-15H,2-10H2,1H3

InChI-Schlüssel

GYBFBHWOZYDAEK-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(C1)NCC2(CCCCC2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.